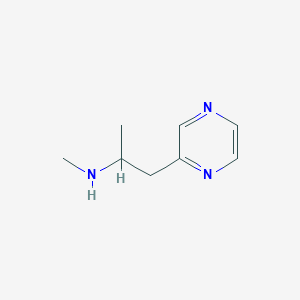

N-methyl-1-pyrazin-2-ylpropan-2-amine

Description

Properties

IUPAC Name |

N-methyl-1-pyrazin-2-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-7(9-2)5-8-6-10-3-4-11-8/h3-4,6-7,9H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITYOKRJDUQGDII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=NC=CN=C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00586314 | |

| Record name | N-Methyl-1-(pyrazin-2-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937642-61-0 | |

| Record name | N-Methyl-1-(pyrazin-2-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"N-methyl-1-pyrazin-2-ylpropan-2-amine synthesis pathway"

An In-Depth Technical Guide to the Synthesis of N-methyl-1-pyrazin-2-ylpropan-2-amine

Introduction

The pyrazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a valuable component in drug design. This guide provides a comprehensive technical overview of a robust and efficient synthetic pathway for N-methyl-1-pyrazin-2-ylpropan-2-amine, a substituted pyrazine derivative.

This document is intended for researchers, chemists, and professionals in the field of drug development. It moves beyond a simple recitation of steps to explore the underlying chemical principles, justify the selection of reagents and conditions, and provide a framework for troubleshooting and optimization. The primary strategy detailed herein involves a two-stage process: the synthesis of a key ketone intermediate, 1-(pyrazin-2-yl)propan-2-one, followed by a highly efficient reductive amination to yield the target molecule.

Retrosynthetic Analysis

A logical retrosynthetic approach is crucial for designing a viable synthesis. The target molecule, N-methyl-1-pyrazin-2-ylpropan-2-amine, can be disconnected at the C-N bond of the secondary amine. This disconnection points to a reductive amination reaction, a reliable and high-yielding method for amine synthesis, between 1-(pyrazin-2-yl)propan-2-one (also known as pyrazin-2-ylacetone) and methylamine.[2][3] The pyrazin-2-ylacetone intermediate can, in turn, be conceptually derived from simpler, commercially available pyrazine precursors such as 2-methylpyrazine or a 2-halopyrazine.

Sources

An In-Depth Technical Guide to the Synthesis of N-Alkyl Pyrazinylpropanamine Derivatives

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic strategies for preparing N-alkyl pyrazinylpropanamine derivatives. These compounds are of significant interest in medicinal chemistry due to the prevalence of the pyrazine core in numerous biologically active molecules. This document will delve into the key synthetic pathways, provide detailed experimental protocols, and offer insights into the mechanistic underpinnings of these transformations.

Introduction: The Significance of the Pyrazine Scaffold

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding and metal coordination have led to its incorporation into a wide array of therapeutic agents. Pyrazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. The N-alkyl pyrazinylpropanamine core, in particular, offers a versatile platform for structural modifications to fine-tune pharmacokinetic and pharmacodynamic profiles.

Retrosynthetic Analysis and Key Synthetic Strategies

The synthesis of N-alkyl pyrazinylpropanamine derivatives can be approached through a convergent strategy, focusing on the preparation of a key intermediate, 2-(pyrazin-2-yl)propan-1-amine , followed by its N-alkylation.

Experimental Protocol:

-

To a solution of 1-(pyrazin-2-yl)propan-1-one (1.0 eq) in methanol, add ammonium acetate (10 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of 2M HCl until the pH is ~2 to decompose the excess reducing agent.

-

Basify the solution with aqueous NaOH to pH > 10.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 2-(pyrazin-2-yl)propan-1-amine.

Causality Behind Experimental Choices:

-

Ammonium acetate serves as the ammonia source and helps to maintain a mildly acidic pH, which is optimal for imine formation. [1][2]* Sodium cyanoborohydride (NaBH₃CN) is a mild and selective reducing agent that preferentially reduces the iminium ion intermediate over the starting ketone. [1]This selectivity is crucial for the success of the one-pot reaction.

Route B: Synthesis via Oxime Formation and Reduction

This two-step approach provides an alternative route to the primary amine.

Experimental Protocol:

Step 1: Synthesis of 1-(Pyrazin-2-yl)propan-1-one oxime

-

To a solution of 1-(pyrazin-2-yl)propan-1-one (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and pyridine (2.0 eq).

-

Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime, which can often be used in the next step without further purification.

Step 2: Reduction of 1-(Pyrazin-2-yl)propan-1-one oxime

-

Dissolve the crude oxime from the previous step in methanol.

-

Add a catalytic amount of Raney Nickel (slurry in water).

-

Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully filter the catalyst through a pad of Celite.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-(pyrazin-2-yl)propan-1-amine.

-

Purify by flash column chromatography.

N-Alkylation of 2-(Pyrazin-2-yl)propan-1-amine

With the key amine precursor in hand, the final step is the introduction of the N-alkyl substituent.

Direct Alkylation with Alkyl Halides

This method is straightforward but can be prone to over-alkylation, leading to the formation of tertiary amines. Careful control of stoichiometry and reaction conditions is essential.

Experimental Protocol:

-

Dissolve 2-(pyrazin-2-yl)propan-1-amine (1.0 eq) in a suitable solvent such as acetonitrile or DMF.

-

Add a base, such as potassium carbonate (K₂CO₃) (2.0-3.0 eq) or diisopropylethylamine (DIPEA) (1.5 eq).

-

Add the alkyl halide (1.0-1.1 eq) dropwise at room temperature.

-

Stir the reaction at room temperature or heat to 50-80 °C, depending on the reactivity of the alkyl halide.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter off any inorganic salts and concentrate the filtrate.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography.

Reductive Amination with Aldehydes or Ketones

This is often the preferred method for mono-alkylation as it generally provides cleaner reactions and higher yields of the desired secondary amine. [3]

Experimental Protocol:

-

Dissolve 2-(pyrazin-2-yl)propan-1-amine (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild reducing agent that is particularly effective for reductive aminations. [3]It is less basic and more selective for iminium ions than NaBH₃CN, often leading to cleaner reactions with fewer side products.

Data Presentation: Representative N-Alkylations

The following table summarizes expected yields for the N-alkylation of a model primary amine, 2-amino-1-phenylethane, which serves as a structural analog to 2-(pyrazin-2-yl)propan-1-amine. These values can be used as a general guide for expected outcomes.

| Entry | Alkylating Agent | Method | Product | Yield (%) |

| 1 | Benzyl bromide | Direct Alkylation | N-Benzyl-2-amino-1-phenylethane | 85-95 |

| 2 | Iodomethane | Direct Alkylation | N-Methyl-2-amino-1-phenylethane | 70-80 (risk of dimethylation) |

| 3 | Benzaldehyde | Reductive Amination | N-Benzyl-2-amino-1-phenylethane | >90 |

| 4 | Acetone | Reductive Amination | N-Isopropyl-2-amino-1-phenylethane | 80-90 |

| 5 | Cyclohexanone | Reductive Amination | N-Cyclohexyl-2-amino-1-phenylethane | 85-95 |

Mechanistic Insights

Reductive Amination

The mechanism of reductive amination involves two key stages: the formation of an imine or iminium ion, followed by its reduction.

Initially, the primary amine attacks the carbonyl carbon of the ketone to form a hemiaminal intermediate. [2]Under mildly acidic conditions, the hemiaminal dehydrates to form an iminium ion, which is in equilibrium with the corresponding imine. The hydride reducing agent then attacks the electrophilic carbon of the iminium ion to yield the final secondary amine.

Conclusion

This technical guide has outlined robust and versatile synthetic strategies for the preparation of N-alkyl pyrazinylpropanamine derivatives. The key to a successful synthesis lies in the efficient preparation of the 2-(pyrazin-2-yl)propan-1-amine precursor, for which both reductive amination and oxime reduction pathways have been detailed. For the subsequent N-alkylation, reductive amination with aldehydes or ketones generally offers a more controlled and higher-yielding approach compared to direct alkylation with alkyl halides. The provided protocols and mechanistic insights are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the exploration of this important class of compounds.

References

- To be populated with specific literature references supporting the biological significance of pyrazine deriv

-

Reductive Amination, and How It Works - Master Organic Chemistry. (2017). Retrieved from [Link]

-

Reductive Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]

- To be populated with specific literature references for the synthesis of 1-(pyrazin-2-yl)propan-1-one.

- To be populated with specific literature references detailing the reduction of oximes to primary amines.

- To be populated with specific literature references for direct alkylation of primary amines with alkyl halides.

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

- To be populated with specific literature references providing yield data for N-alkyl

Sources

An In-Depth Technical Guide to the Characterization of N-methyl-1-pyrazin-2-ylpropan-2-amine

Abstract

N-methyl-1-pyrazin-2-ylpropan-2-amine is a heterocyclic compound featuring a pyrazine ring linked to a secondary amine moiety. As a structural analog of various biologically active phenethylamines and other heterocyclic stimulants, this molecule holds significant interest for researchers in medicinal chemistry, pharmacology, and analytical sciences. Pyrazine derivatives are known for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide provides a comprehensive framework for the synthesis, purification, and detailed characterization of N-methyl-1-pyrazin-2-ylpropan-2-amine, establishing a foundational methodology for its further investigation. The protocols herein are designed to be self-validating, explaining the causal relationships behind experimental choices to ensure technical accuracy and reproducibility.

Introduction and Rationale

The pyrazine nucleus is a critical scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[4] Its two nitrogen atoms are electron-withdrawing, which influences the molecule's electronic properties, stability, and potential for biological interactions, such as hydrogen bonding.[5] The structural similarity of the title compound to known psychoactive substances necessitates a robust and unambiguous characterization to facilitate its study and potential regulation.

This document outlines a logical workflow for creating and verifying the structure of N-methyl-1-pyrazin-2-ylpropan-2-amine. It begins with a proposed synthetic route, followed by detailed protocols for spectroscopic and chromatographic analysis. The causality behind each step is explained, providing researchers with not just a method, but a clear understanding of the underlying chemical principles.

Proposed Chemical Synthesis: Reductive Amination

The most direct and widely applicable method for synthesizing secondary amines from ketones is reductive amination.[6][7] This process involves the reaction of a ketone with a primary amine to form an intermediate imine, which is then reduced in situ to the corresponding amine. This one-pot reaction is efficient and generally provides good yields.[8]

The proposed synthesis for N-methyl-1-pyrazin-2-ylpropan-2-amine proceeds via the reductive amination of the precursor ketone, 1-pyrazin-2-ylpropan-2-one, with methylamine.

Caption: Proposed synthesis of the title compound via reductive amination.

Rationale for Experimental Choices

-

Precursor Ketone: 1-Pyrazin-2-ylpropan-2-one is the logical starting material, analogous to phenylacetone in the synthesis of methamphetamine.[9] Its synthesis can be achieved through various organic chemistry routes if not commercially available.

-

Amine Source: An aqueous solution of methylamine (e.g., 40%) is a practical and common reagent for this type of reaction.[10]

-

Reducing Agent: Sodium borohydride (NaBH₄) is selected for its mildness and selectivity. It readily reduces the imine intermediate without significantly reducing the ketone precursor or the pyrazine ring under controlled conditions. This selectivity is crucial for maximizing the yield of the desired secondary amine.[8]

-

Solvent: Methanol is an excellent solvent for both the reactants and the reducing agent, facilitating a homogenous reaction mixture.

Detailed Synthesis Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1-pyrazin-2-ylpropan-2-one (1.0 eq) in methanol.

-

Amine Addition: Add an aqueous solution of methylamine (40%, 2.0-3.0 eq) to the flask. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath to 0-5 °C. Cautiously add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up and Extraction:

-

Quench the reaction by slowly adding water.

-

Reduce the volume of methanol using a rotary evaporator.

-

Extract the aqueous layer three times with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel or by distillation under reduced pressure.

Physicochemical and Spectroscopic Characterization

Predicted Physical Properties

| Property | Predicted Value | Rationale |

| Molecular Formula | C₈H₁₃N₃ | Based on atomic count from the structure. |

| Molecular Weight | 151.21 g/mol | Sum of atomic weights. |

| Appearance | Colorless to pale yellow oil/liquid | Similar to other alkyl-amines and pyrazine derivatives. |

| Boiling Point | >200 °C (Estimated) | Higher than simpler amines due to molecular weight and pyrazine ring. |

| Solubility | Soluble in organic solvents (Methanol, Chloroform, Ethyl Acetate). Slightly soluble in water. | Expected polarity of the molecule. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. Predictions are based on analysis of similar compounds.[11][12][13]

3.2.1. Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling (J, Hz) | Rationale |

| H-3 (Pyrazine) | 8.55 - 8.65 | d | 1H | J ≈ 1.5 | Adjacent to two N atoms, deshielded. Coupled to H-5. |

| H-5 (Pyrazine) | 8.45 - 8.55 | dd | 1H | J ≈ 2.5, 1.5 | Deshielded by N atoms. Coupled to H-3 and H-6. |

| H-6 (Pyrazine) | 8.40 - 8.50 | d | 1H | J ≈ 2.5 | Deshielded by adjacent N atom. Coupled to H-5. |

| -CH- (Propyl) | 2.90 - 3.10 | m | 1H | - | Methine proton adjacent to N and CH₂. |

| -CH₂- (Propyl) | 2.75 - 2.95 | d | 2H | J ≈ 6.5 | Methylene group adjacent to pyrazine ring and chiral center. |

| N-CH₃ | 2.35 - 2.50 | s | 3H | - | Methyl group on nitrogen, appears as a sharp singlet.[11] |

| -NH- | 1.50 - 2.00 | br s | 1H | - | Broad signal due to quadrupole broadening and exchange. |

| C-CH₃ (Propyl) | 1.05 - 1.15 | d | 3H | J ≈ 6.5 | Methyl group on the propyl chain, coupled to the methine proton. |

3.2.2. Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

| Assignment | Predicted δ (ppm) | Rationale |

| C-2 (Pyrazine) | 152 - 156 | Carbon bearing the substituent, deshielded by two N atoms. |

| C-3 (Pyrazine) | 144 - 146 | Aromatic CH adjacent to two N atoms.[14] |

| C-5 (Pyrazine) | 143 - 145 | Aromatic CH. |

| C-6 (Pyrazine) | 142 - 144 | Aromatic CH adjacent to N. |

| -CH- (Propyl) | 55 - 60 | Methine carbon bonded to nitrogen. |

| -CH₂- (Propyl) | 40 - 45 | Methylene carbon adjacent to the pyrazine ring. |

| N-CH₃ | 33 - 36 | Methyl carbon bonded to nitrogen. |

| C-CH₃ (Propyl) | 19 - 23 | Methyl carbon at the end of the propyl chain. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Predicted Intensity | Assignment | Rationale |

| 3300 - 3350 | Weak-Medium | N-H Stretch | Characteristic of a secondary amine.[15][16] |

| 2960 - 2980 | Medium-Strong | Asymmetric C-H Stretch (Alkyl) | From methyl and methylene groups. |

| 2850 - 2870 | Medium-Strong | Symmetric C-H Stretch (Alkyl) | From methyl and methylene groups. |

| ~3050 | Weak | C-H Stretch (Aromatic) | From the pyrazine ring protons. |

| 1580, 1470, 1410 | Medium | C=C, C=N Ring Stretching | Characteristic vibrations of the pyrazine ring. |

| 1100 - 1150 | Medium | C-N Stretch | Stretching vibration of the amine C-N bonds. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which serves as a molecular fingerprint. The fragmentation is predicted to follow patterns typical for aliphatic amines, involving α-cleavage.[17][18]

-

Molecular Ion (M⁺): m/z = 151. Since the molecule contains an odd number of nitrogen atoms (3), the molecular ion peak will have an odd mass-to-charge ratio, consistent with the Nitrogen Rule.[18]

-

Base Peak: The most stable fragment is typically formed by α-cleavage. Cleavage of the C-C bond between the methine and methylene groups would result in the loss of a pyrazinylmethyl radical (C₅H₅N₂•) to form a stable, resonance-delocalized cation at m/z 58 . This is the predicted base peak.

-

Other Key Fragments:

-

m/z 136: Loss of a methyl radical (•CH₃) from the molecular ion [M-15].

-

m/z 80: The pyrazinylmethyl cation [C₅H₅N₂]⁺, formed by cleavage of the bond between the propyl chain and the pyrazine ring.

-

m/z 58: The N-methyl-2-aminopropyl cation [C₄H₁₀N]⁺, formed by α-cleavage (loss of pyrazinylmethyl radical). This is the expected base peak.

-

Caption: Predicted major fragmentation pathways in EI-MS.

Analytical Methodology

For quantitative analysis and confirmation in complex matrices, chromatographic methods coupled with mass spectrometry are the gold standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective technique for the analysis of volatile and semi-volatile compounds like the title amine.[19][20]

4.1.1. Rationale for Method

-

Derivatization: While the free amine can be analyzed directly, derivatization with an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or heptafluorobutyric anhydride (HFBA) can improve chromatographic peak shape and thermal stability.[21][22]

-

Column Choice: A non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms) provides excellent separation for this class of compounds.

4.1.2. Detailed GC-MS Protocol

-

Sample Preparation:

-

Dissolve a reference standard or sample extract in a suitable solvent (e.g., methanol, ethyl acetate).

-

(Optional) For derivatization: Evaporate the solvent under a stream of nitrogen. Add 50 µL of ethyl acetate and 50 µL of MSTFA. Cap the vial and heat at 70 °C for 20 minutes.

-

-

Instrument Conditions:

-

Injector: 250 °C, Splitless mode.

-

Column: 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., HP-5ms).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature of 80 °C, hold for 1 min. Ramp at 15 °C/min to 280 °C, hold for 5 min.

-

MS Transfer Line: 280 °C.

-

MS Ion Source: 230 °C (Electron Ionization at 70 eV).

-

MS Scan Range: m/z 40-450.

-

Potential Pharmacological Relevance

Pyrazine derivatives exhibit a vast array of biological activities.[1][23] The structure of N-methyl-1-pyrazin-2-ylpropan-2-amine suggests several potential areas for pharmacological investigation:

-

Antimicrobial/Antifungal Activity: The pyrazine ring is a known pharmacophore in various antimicrobial agents.[1]

-

Anti-inflammatory and Analgesic Effects: Many nitrogen-containing heterocyclic compounds have shown potential in these areas.[2]

-

Neuropharmacological Activity: As a structural analog of CNS stimulants, its effects on monoamine transporters (dopamine, norepinephrine, serotonin) and receptors would be a primary area of interest for toxicological and pharmacological profiling.

Further research, including in vitro binding assays and in vivo behavioral studies, would be necessary to elucidate the specific pharmacological profile of this compound.

Conclusion

This guide provides a comprehensive, scientifically-grounded framework for the synthesis and characterization of N-methyl-1-pyrazin-2-ylpropan-2-amine. By combining a proposed synthetic route with detailed predictions of its spectroscopic and chromatographic properties, this document serves as an essential resource for researchers. The methodologies described are based on established chemical principles and data from closely related structures, ensuring a high degree of confidence in the predicted outcomes. This foundational work enables further investigation into the unique chemical, physical, and biological properties of this novel pyrazine derivative.

References

-

Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]

- Kim, H., & Lee, P. H. (2020). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry.

- Lan, T., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 115544.

- Woźniak, M. K., et al. (2015). Determination of amphetamine and amphetamine analogs in blood by GC-MS/MS technique.

-

Chem LibreTexts. (n.d.). IR: amines. Retrieved from [Link]

- Royal Society of Chemistry. (2024). Supporting Information for Pyrazine derivatives Synthesis in Continuous-flow system.

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

- Mor. J. Chem. (2022).

- Chem LibreTexts. (2024). 24.10: Spectroscopy of Amines.

-

ResearchGate. (n.d.). Structure and pharmacological activity of pyrazine. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025). mass spectrum of methylamine CH5N CH3NH2 fragmentation pattern. Retrieved from [Link]

- Journal of IMAB. (2017).

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

- Molecules. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.

-

ResearchGate. (n.d.). 1 H NMR and 13 C NMR spectra of pyrazine substituted phosphonium salt. Retrieved from [Link]

- Chem LibreTexts. (2022). 6.

-

ChemSynthesis. (2025). 1-pyrazin-2-yl-propan-1-one. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Retrieved from [Link]

- Kim, J. Y., et al. (2008).

-

The Pherobase. (n.d.). NMR: 2-Methylpyrazine. Retrieved from [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

- UNODC. (n.d.). AMPHETAMINES (AMPH)

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

- Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines.

-

Sciencemadness Discussion Board. (2012). wet aminative reduction. Retrieved from [Link]

-

Oreate AI Blog. (2026). Decoding the IR Spectrum of Secondary Amines. Retrieved from [Link]

- ACS Publications. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry.

- ResearchGate. (2024). Synthesis of New Hydrazones Based on 1-(1-Tosylpyrrolidin-2-yl)propan-2-one.

- Lin, H. R., et al. (n.d.). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Amphetamine, Methamphetamine, 3,4-Methylenedioxy.

- ResearchGate. (n.d.).

-

Doc Brown's Chemistry. (n.d.). mass spectrum of N-methylethanamine (ethylmethylamine). Retrieved from [Link]

- Chem LibreTexts. (2023).

- Semantic Scholar. (2022). 2(1H)

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 9. chemimpex.com [chemimpex.com]

- 10. Sciencemadness Discussion Board - wet aminative reduction - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 2-Methylpyrazine(109-08-0) 1H NMR spectrum [chemicalbook.com]

- 13. 2-Methylpiperazine(109-07-9) 1H NMR [m.chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. Decoding the IR Spectrum of Secondary Amines - Oreate AI Blog [oreateai.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 19. researchgate.net [researchgate.net]

- 20. journal-imab-bg.org [journal-imab-bg.org]

- 21. Simultaneous determination of amphetamine-type stimulants and cannabinoids in fingernails by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. jfda-online.com [jfda-online.com]

- 23. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Putative Mechanism of Action of N-methyl-1-pyrazin-2-ylpropan-2-amine

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the putative mechanism of action for the novel compound, N-methyl-1-pyrazin-2-ylpropan-2-amine. In the absence of direct empirical data for this specific molecule, this document leverages established principles of medicinal chemistry and pharmacology to posit a scientifically grounded hypothesis. By analyzing its structural architecture, particularly its congruence with known phenethylamine-class monoamine releasing agents, we propose a detailed cascade of molecular interactions. This guide further outlines a comprehensive suite of experimental protocols designed to rigorously test this hypothesis, providing a roadmap for future research and development.

Introduction and Structural Analysis

N-methyl-1-pyrazin-2-ylpropan-2-amine is a synthetic compound characterized by a pyrazine ring linked to a propan-2-amine backbone, with a methyl group on the amine. Its chemical structure is as follows:

Chemical Structure:

-

IUPAC Name: N-methyl-1-pyrazin-2-ylpropan-2-amine

-

Molecular Formula: C₈H₁₃N₃

-

Core Scaffolds: Pyrazine, Propan-2-amine

A critical analysis of this structure reveals a strong resemblance to the pharmacophore of amphetamine and its derivatives, which are well-characterized monoamine releasing agents (MRAs).[1][2][3] The core phenethylamine skeleton, a cornerstone for many central nervous system (CNS) stimulants, is present in a modified form where the phenyl ring is replaced by a pyrazine ring. This bioisosteric substitution is a common strategy in drug design to modulate properties such as potency, selectivity, and metabolic stability.[4][5][6][7]

The key structural similarities to amphetamine-like MRAs are:

-

An aromatic ring system (pyrazine).

-

A two-carbon linker between the ring and the amine group.

-

An alpha-methyl group on the ethylamine side chain.

-

A methyl group on the terminal amine (N-methylation).

Given these striking structural parallels, it is hypothesized that N-methyl-1-pyrazin-2-ylpropan-2-amine functions as a monoamine releasing agent, modulating the synaptic concentrations of dopamine (DA), norepinephrine (NE), and serotonin (5-HT).

Proposed Mechanism of Action: A Monoamine Releasing Agent Cascade

The central hypothesis is that N-methyl-1-pyrazin-2-ylpropan-2-amine orchestrates an increase in extracellular monoamines via a multi-step process involving the monoamine transporters and synaptic vesicles.[1][2][3]

Caption: Proposed monoamine releasing cascade of N-methyl-1-pyrazin-2-ylpropan-2-amine.

The proposed mechanistic steps are as follows:

-

Competitive Substrate for Monoamine Transporters: The compound is predicted to act as a substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), competing with endogenous monoamines for uptake into the presynaptic neuron.[2]

-

Disruption of Vesicular Storage: Once inside the neuron, it is hypothesized to interfere with the vesicular monoamine transporter 2 (VMAT2).[1][3] This action disrupts the proton gradient necessary for sequestering monoamines into synaptic vesicles, leading to their redistribution into the neuronal cytoplasm.

-

TAAR1 Agonism and Transporter Phosphorylation: It is plausible that, like other amphetamine-like compounds, N-methyl-1-pyrazin-2-ylpropan-2-amine acts as an agonist at the intracellular Trace Amine-Associated Receptor 1 (TAAR1).[8][9] TAAR1 activation initiates a protein kinase A and C signaling cascade, leading to the phosphorylation of the monoamine transporters (DAT, NET, SERT).

-

Reverse Transport (Efflux): The combination of increased cytoplasmic monoamine concentration and transporter phosphorylation induces a conformational change in the transporters, causing them to reverse their direction of transport.[2] This results in a non-vesicular, action-potential-independent efflux of dopamine, norepinephrine, and serotonin from the presynaptic terminal into the synaptic cleft.

Experimental Protocols for Mechanistic Verification

To validate the proposed mechanism of action, a structured, multi-tiered experimental approach is essential. The following protocols provide a framework for these investigations.

In Vitro Receptor and Transporter Binding Assays

Objective: To determine the binding affinity of N-methyl-1-pyrazin-2-ylpropan-2-amine for the primary monoamine transporters and to screen for off-target interactions.

Methodology:

-

Preparation of Membranes: Utilize cell lines stably expressing human DAT, NET, and SERT (e.g., HEK293 cells). Prepare membrane homogenates via standard centrifugation techniques.

-

Radioligand Binding:

-

For DAT: Use [³H]WIN 35,428 as the radioligand.

-

For NET: Use [³H]nisoxetine as the radioligand.

-

For SERT: Use [³H]citalopram as the radioligand.

-

-

Competition Assay: Incubate the membrane preparations with the respective radioligand and varying concentrations of N-methyl-1-pyrazin-2-ylpropan-2-amine (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

-

Detection: Separate bound and free radioligand using filtration over glass fiber filters. Quantify radioactivity using liquid scintillation counting.

-

Data Analysis: Calculate the inhibition constant (Ki) values by nonlinear regression analysis of the competition curves using the Cheng-Prusoff equation.

Expected Data Output:

| Target | Radioligand | Hypothetical Ki (nM) |

| Dopamine Transporter (DAT) | [³H]WIN 35,428 | 50 - 200 |

| Norepinephrine Transporter (NET) | [³H]nisoxetine | 20 - 100 |

| Serotonin Transporter (SERT) | [³H]citalopram | 200 - 1000 |

In Vitro Neurotransmitter Release Assays

Objective: To quantify the ability of the compound to induce the release of dopamine, norepinephrine, and serotonin from presynaptic nerve terminals.

Methodology:

-

Synaptosome Preparation: Prepare synaptosomes from rodent brain regions rich in specific monoamines (e.g., striatum for dopamine, hippocampus for serotonin, cortex for norepinephrine).

-

Radiolabel Loading: Pre-load the synaptosomes with the respective radiolabeled neurotransmitter ([³H]DA, [³H]NE, or [³H]5-HT).

-

Superfusion: Place the loaded synaptosomes in a superfusion apparatus and perfuse with a physiological buffer.

-

Compound Application: After establishing a stable baseline of radiolabel efflux, introduce varying concentrations of N-methyl-1-pyrazin-2-ylpropan-2-amine into the perfusion buffer.

-

Fraction Collection and Analysis: Collect fractions of the superfusate at regular intervals and quantify the amount of released radioactivity via liquid scintillation counting.

-

Data Analysis: Calculate the EC₅₀ value for release for each monoamine.

Caption: Workflow for in vitro neurotransmitter release assay.

In Vivo Microdialysis

Objective: To measure real-time changes in extracellular monoamine levels in the brains of living animals following systemic administration of the compound.

Methodology:

-

Surgical Implantation: Stereotaxically implant a microdialysis guide cannula into a target brain region (e.g., nucleus accumbens) of an anesthetized rodent.

-

Recovery: Allow the animal to recover from surgery for several days.

-

Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion and Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate. Collect baseline dialysate samples.

-

Compound Administration: Administer N-methyl-1-pyrazin-2-ylpropan-2-amine (e.g., via intraperitoneal injection).

-

Sample Collection: Continue to collect dialysate samples at regular intervals post-administration.

-

Neurochemical Analysis: Analyze the concentration of dopamine, norepinephrine, and serotonin in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Express post-injection neurotransmitter levels as a percentage of the baseline average.

Anticipated Results:

A dose-dependent increase in extracellular levels of dopamine and norepinephrine, and to a lesser extent, serotonin, in the target brain region, consistent with the profile of a monoamine releasing agent.

Conclusion and Future Directions

The structural characteristics of N-methyl-1-pyrazin-2-ylpropan-2-amine strongly suggest a mechanism of action as a monoamine releasing agent. The proposed cascade, involving competitive uptake by monoamine transporters, disruption of VMAT2, and subsequent reverse transport, provides a robust and testable framework for its pharmacological activity. The pyrazine moiety, as a bioisostere of the phenyl group, likely endows the molecule with unique properties that warrant further investigation.[10][11]

The experimental protocols detailed herein offer a clear path to elucidating the precise molecular interactions and confirming the hypothesized mechanism. Successful validation would position N-methyl-1-pyrazin-2-ylpropan-2-amine as a novel tool for CNS research and a potential lead compound for therapeutic development.

References

-

Title: Monoamine releasing agent. Source: Wikipedia. URL: [Link]

-

Title: Monoamine releasing agent. Source: Grokipedia. URL: [Link]

-

Title: Monoamine releasing agent. Source: Wikiwand. URL: [Link]

-

Title: Monoaminergic activity enhancer. Source: Wikipedia. URL: [Link]

-

Title: Synthesis and biological evaluation of new tetramethylpyrazine-based chalcone derivatives as potential anti-Alzheimer agents. Source: PubMed. URL: [Link]

-

Title: Synthesis and evaluation of pyrazine and quinoxaline fluorophores for in vivo detection of cerebral tau tangles in Alzheimer's models. Source: Chemical Communications (RSC Publishing). URL: [Link]

-

Title: Pharmacological activity and mechanism of pyrazines. Source: PubMed. URL: [Link]

-

Title: pharmacological-activity-and-mechanism-of-pyrazines. Source: Ask this paper - Bohrium. URL: [Link]

-

Title: Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Source: Semantic Scholar. URL: [Link]

-

Title: Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Source: MDPI. URL: [Link]

-

Title: Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Source: Molecules. URL: [Link]

-

Title: Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Source: ResearchGate. URL: [Link]

-

Title: Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Source: Taylor & Francis Online. URL: [Link]

-

Title: New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Source: MDPI. URL: [Link]

-

Title: Structure-activity relationship and antitumor activity of 1,4-pyrazine-containing inhibitors of histone acetyltransferases P300/CBP. Source: PubMed. URL: [Link]

-

Title: Unequivocal role of pyrazine ring in medicinally important compounds: a review. Source: PubMed. URL: [Link]

-

Title: Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. Source: ResearchGate. URL: [Link]

-

Title: Synthesis and biological evaluation of 2-oxo-pyrazine-3-carboxamide-yl nucleoside analogues and their epimers as inhibitors of influenza A viruses. Source: PubMed. URL: [Link]

-

Title: Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. Source: ResearchGate. URL: [Link]

-

Title: Pharmacological Activities of Pyrazoline Derivatives. Source: International Journal of Pharmaceutical Sciences Review and Research. URL: [Link]

-

Title: Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Source: MDPI. URL: [Link]

-

Title: PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). Source: Inchem.org. URL: [Link]

-

Title: Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Source: PubMed. URL: [Link]

-

Title: N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Source: PubMed. URL: [Link]

-

Title: N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Source: Bentham Science. URL: [Link]

-

Title: Comparison of biological effects of N-alkylated congeners of beta-phenethylamine derived from 2-aminotetralin, 2-aminoindan, and 6-aminobenzocycloheptene. Source: PubMed. URL: [Link]

-

Title: Molecular basis of human trace amine-associated receptor 1 activation. Source: PubMed Central. URL: [Link]

-

Title: (Z,Z)-N′′-[Amino(pyrazin-2-yl)methylene]pyrazine-2-carbohydrazonamide. Source: PMC - NIH. URL: [Link]

-

Title: 8-Methylureido-10-amino-10-methyl-imidazo[1,2-a]indeno[1,2-e] pyrazine-4-ones: Highly in Vivo Potent and Selective AMPA Receptor Antagonists. Source: PubMed. URL: [Link]

-

Title: N-(2-Methyl-1-(2-(1-methylpiperidin-4-yl)phenyl)propan-2-yl)-4-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine. Source: PubChem. URL: [Link]

-

Title: N-Methyl-1-pyrazin-2-ylmethanamine | CAS#:120739-79-9. Source: Chemsrc. URL: [Link]

-

Title: N-Methyl-1-pyrazin-2-ylpropan-2-amine Price at Chemsrc. Source: Chemsrc. URL: [Link]

Sources

- 1. Monoamine releasing agent [medbox.iiab.me]

- 2. grokipedia.com [grokipedia.com]

- 3. Monoamine releasing agent - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Monoaminergic activity enhancer - Wikipedia [en.wikipedia.org]

- 9. Molecular basis of human trace amine-associated receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Unequivocal role of pyrazine ring in medicinally important compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: Navigating the Landscape of Nitrogen-Containing Heterocycles

An In-depth Technical Guide to the Biological Activity of Pyrazine and Pyrazole-Based Propanamines

To the dedicated researcher, scientist, and drug development professional, this guide offers a deep dive into the compelling biological activities of compounds centered around the pyrazine and pyrazole scaffolds, with a specific focus on their propanamine derivatives. While the term "pyrazinylpropanamine" points to a precise chemical structure, the vast and rich landscape of medicinal chemistry reveals that the foundational bioactivities are often rooted in the parent heterocyclic ring system. Therefore, this guide will explore the specific propanamine derivatives within the broader, well-documented context of their pyrazine and pyrazole analogues. Understanding the structure-activity relationships, mechanisms, and therapeutic potential of the broader class provides the most robust and insightful foundation for designing novel and effective pyrazinylpropanamine-based therapeutics.

We will dissect the causality behind experimental choices, present self-validating protocols, and ground every claim in authoritative scientific literature. This document is structured not as a rigid template, but as a narrative that follows the scientific journey from molecular structure to biological function and therapeutic application.

The Privileged Scaffolds: Why Pyrazine and Pyrazole Cores are Central to Drug Discovery

Pyrazine and pyrazole are nitrogen-containing heterocyclic compounds that serve as cornerstones in medicinal chemistry.[1] Pyrazine, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, and pyrazole, a five-membered ring with two adjacent nitrogen atoms, are present in numerous FDA-approved drugs.[1][2] Their prevalence is not accidental; it is a direct consequence of their chemical properties. The nitrogen atoms act as hydrogen bond acceptors and donors, which allows for strong and specific interactions with biological targets like enzymes and receptors.[3] This property enhances the binding affinity and specificity of drugs containing these scaffolds.[3] The addition of a propanamine side chain introduces a flexible, basic moiety that can further modulate pharmacokinetic properties and target engagement.

Below is a diagram illustrating the core structures discussed in this guide.

Caption: Core heterocyclic structures and their relationship.

A Spectrum of Biological Activities: From Microbes to Neurons

Derivatives of pyrazine and pyrazole exhibit a remarkable breadth of pharmacological effects.[4][5][6] This versatility makes them attractive candidates for tackling a wide range of human diseases.

Antimicrobial and Antitubercular Activity

The fight against infectious diseases is a primary area where these compounds have shown significant promise.[7][8] Pyrazinamide, a cornerstone of first-line tuberculosis treatment, is a pyrazine derivative. Its active form, pyrazinoic acid (POA), acts by inhibiting the PanD enzyme, which is crucial for coenzyme A biosynthesis in Mycobacterium tuberculosis.[9] This targeted mechanism provides a powerful rationale for designing novel pyrazinylpropanamine analogs.

Structure-activity relationship (SAR) studies have shown that substitutions on the pyrazine ring can dramatically enhance potency. For instance, alkylamino-group substitutions at the 3 and 5 positions of the POA scaffold were found to be 5 to 10 times more potent than the parent compound.[9]

Table 1: Selected Antimicrobial Activity of Pyrazole Derivatives

| Compound ID | Target Organism | Activity Metric (MIC in µg/mL) | Reference |

|---|---|---|---|

| Hydrazone 21a | S. aureus | 62.5 | [10] |

| Hydrazone 21a | E. coli | 125 | [10] |

| Hydrazone 21a | C. albicans | 2.9 - 7.8 | [10] |

| Compound 3 | E. coli | 0.25 | [11] |

| Compound 4 | S. epidermidis | 0.25 |[11] |

Anticancer Activity

Pyrazoline derivatives, in particular, have been extensively studied as anticancer agents.[2][12][13] Their mechanisms of action are often multi-faceted, targeting key pathways involved in cancer cell proliferation and survival.

-

Tubulin Polymerization Inhibition: One of the most validated mechanisms is the disruption of microtubule dynamics.[2] Similar to well-known agents like Combretastatin A-4, certain pyrazole hybrids can bind to tubulin, preventing its polymerization into microtubules.[2][14] This arrests the cell cycle in the G2/M phase and ultimately triggers apoptosis.[12][15]

-

Tyrosine Kinase Inhibition: Many cancers are driven by aberrant signaling from tyrosine kinases (TKs). Pyrazoline derivatives have been developed as potent tyrosine kinase inhibitors (TKIs), targeting pathways crucial for tumor growth and angiogenesis.[16]

-

Apoptosis Induction: Numerous studies have demonstrated that pyrazole and pyrazoline compounds can induce programmed cell death in cancer cells through various signaling pathways.[15]

Table 2: In Vitro Cytotoxicity of Selected Pyrazoline Hybrids

| Compound ID | Cancer Cell Line | Activity Metric (IC₅₀) | Reference |

|---|---|---|---|

| Benzothiophene hybrid 41 | Hep-G₂ (Liver) | 3.57 µM | [12] |

| Benzofuran hybrid 40 | A2780cis (Ovarian) | 4.569 µg/mL | [12] |

| Tetrahydrothiochromeno[4,3-c]pyrazole 159a | MGC-803 (Gastric) | 15.43 µM |[15] |

The following diagram illustrates the workflow for screening novel compounds for anticancer activity.

Caption: High-level workflow for anticancer drug discovery.

Neuroprotective Activity

Neurodegenerative disorders like Alzheimer's and Parkinson's disease represent a growing healthcare challenge. Pyrazoline compounds have emerged as promising therapeutic agents due to their ability to modulate key neurological targets.[17][18][19]

-

Cholinesterase (AChE/BChE) Inhibition: In Alzheimer's disease, cognitive decline is linked to reduced levels of the neurotransmitter acetylcholine. Pyrazolines can inhibit acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine, thereby increasing its availability in the brain.[17][19]

-

Monoamine Oxidase (MAO) Inhibition: Monoamine oxidases (MAO-A and MAO-B) are enzymes involved in the metabolism of neurotransmitters. MAO-B inhibitors are used to treat Parkinson's disease. Pyrazolines have been identified as effective inhibitors of both MAO-A and MAO-B, suggesting their potential in treating depression and Parkinson's disease.[17][18]

Field-Proven Experimental Protocols: A Guide to Biological Evaluation

Synthesizing a novel compound is only the first step. Rigorous, well-controlled biological evaluation is critical to understanding its potential. The following protocols are designed as self-validating systems, incorporating essential controls to ensure data integrity.

Protocol 1: In Vitro Anticancer Cytotoxicity (MTT Assay)

This protocol assesses a compound's ability to reduce the viability of cancer cells. The underlying principle is that mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT into a purple formazan product, the amount of which is proportional to the number of viable cells.[20]

Step-by-Step Methodology:

-

Cell Culture: Plate cancer cells (e.g., Hep-G₂, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the test pyrazinylpropanamine compound in the appropriate cell culture medium. Replace the medium in the wells with the compound dilutions.

-

Controls (Critical for Validation):

-

Negative Control: Wells with untreated cells (medium only).

-

Vehicle Control: Wells with cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the compound. This ensures the solvent itself is not causing cytotoxicity.[14]

-

Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Cisplatin or H₂O₂).[12][14]

-

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the negative control. Plot a dose-response curve and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: In Vitro Antimicrobial Susceptibility (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Controls (Critical for Validation):

-

Growth Control: Wells containing only broth and the microbial inoculum (no compound).

-

Sterility Control: Wells containing only broth (no inoculum).

-

Positive Control: Wells containing a known antibiotic (e.g., Chloramphenicol or Ciprofloxacin) to confirm the susceptibility of the test organism.[10][11]

-

-

Inoculation: Add the prepared microbial inoculum to each well (except the sterility control).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Acquisition: Visually inspect the wells for turbidity (a sign of microbial growth). The MIC is the lowest concentration of the compound where no turbidity is observed. A microplate reader can also be used to measure optical density.

Conclusion and Future Directions

The pyrazine and pyrazole scaffolds are undeniably "privileged structures" in medicinal chemistry, offering a robust foundation for the development of potent therapeutic agents. Their derivatives, including pyrazinylpropanamines, have demonstrated a wide array of biological activities spanning antimicrobial, anticancer, and neuroprotective domains.[4][5][17] The future of this field lies in the rational design of next-generation analogs. By leveraging a deep understanding of structure-activity relationships and employing rigorous, validated screening protocols, researchers can optimize these compounds for enhanced potency, selectivity, and improved pharmacokinetic profiles. The integration of computational methods, such as molecular docking, with traditional experimental approaches will further accelerate the discovery of novel pyrazinylpropanamine candidates poised for clinical development.[21]

References

-

Shah, S., & Desai, K. (2012). Biological activities of pyrazoline derivatives--a recent development. Current Medicinal Chemistry, 19(22), 3533-3574. [Link]

-

Gedawy, A. M., et al. (2022). New pyrazolylpyrazoline derivatives as dual acting antimalarial-antileishamanial agents: synthesis, biological evaluation and molecular modelling simulations. Scientific Reports, 12(1), 14681. [Link]

-

Shah, S., & Desai, K. (2009). Biological activities of pyrazoline derivatives--a recent development. Semantic Scholar. [Link]

-

(n.d.). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. ResearchGate. [Link]

-

Chaudhary, N., & Sharma, N. (2025). A Review on Pyrazole Derivatives Used in the Treatment of Rheumatoid Arthritis: Recent Advancement and Drug Development. Current Rheumatology Reviews, 21(1), 54-69. [Link]

-

Aldrich, C. C., et al. (2022). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. Bioorganic & Medicinal Chemistry, 74, 117046. [Link]

-

Abdel-Wahab, B. F., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(13), 4239. [Link]

-

Li, J., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(15), 5824. [Link]

-

El-Sayed, N. N. E., et al. (2021). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Molecules, 26(11), 3326. [Link]

-

Dhiman, P., & Singh, A. (2012). Recent advances in the therapeutic applications of pyrazolines. Expert Opinion on Therapeutic Patents, 22(3), 253-291. [Link]

-

(n.d.). Pharmacological activity and mechanism of pyrazines. ResearchGate. [Link]

-

Sharma, V., et al. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Omega, 7(43), 38047-38072. [Link]

-

Garcia-Perez, P., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 27(15), 4931. [Link]

-

Christodoulou, E., et al. (2020). Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. Molecules, 25(17), 3960. [Link]

-

Riyadh, S. M., et al. (2020). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 25(20), 4704. [Link]

-

Garcia-Perez, P., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. MDPI. [Link]

-

Hou, J., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 258, 115544. [Link]

-

(2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ResearchGate. [Link]

-

(n.d.). A REVIEW ON PYRAZOLINE DERIVATIVES AS ANTIMICROBIAL AGENT. ResearchGate. [Link]

-

(n.d.). Synthesis and biological evaluation of some novel pyrazolines. ResearchGate. [Link]

-

Dhiman, P., & Singh, A. (2012). Recent advances in the therapeutic applications of pyrazolines. SciSpace. [Link]

-

(n.d.). Biological Activities of Pyrazoline Derivatives -A Recent Development. ResearchGate. [Link]

-

(n.d.). Recent advances in the therapeutic applications of pyrazolines. ResearchGate. [Link]

-

(n.d.). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences. [Link]

-

(n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. [Link]

-

Gomha, S. M., et al. (2015). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules, 20(1), 1346-1365. [Link]

-

Al-Zharani, N. A., et al. (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Molecules, 28(15), 5865. [Link]

-

Zhidkova, A. M., et al. (2023). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Molecules, 28(14), 5506. [Link]

-

(n.d.). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. ResearchGate. [Link]

-

(n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]

-

(n.d.). Synthesis and biological activity of some novel pyrazolines. ResearchGate. [Link]

-

(2022). Evaluation of Biological Activity of Natural Compounds. Encyclopedia MDPI. [Link]

-

Manikandan, A., et al. (2017). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Pakistan Journal of Pharmaceutical Sciences, 30(5), 1807-1814. [Link]

-

Al-Ostoot, F. H., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. Molecules, 29(14), 3367. [Link]

-

(n.d.). Investigation of the Biological Properties of Natural Products Using Experimental Approaches and In Silico Methods. Frontiers Research Topic. [Link]

-

(2021). Chemists Synthesize Compounds To Treat Neurodegenerative Diseases. Ural Federal University. [Link]

-

(n.d.). Discovery of Anticancer Agents from 2-Pyrazoline-Based Compounds. ResearchGate. [Link]

-

Becker, S., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(1), 127-142. [Link]

-

Kumar, A., & Sharma, S. (2014). Pyrazole and Its Biological Activity. Semantic Scholar. [Link]

- (n.d.). Pyrazole antimicrobial agents.

-

(n.d.). Discovery of novel PDE9A inhibitors with antioxidant activities for treatment of Alzheimer's disease. ResearchGate. [Link]

-

(2025). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. MDPI. [Link]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. mdpi.com [mdpi.com]

- 3. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological activities of pyrazoline derivatives--a recent development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 21. frontiersin.org [frontiersin.org]

"in vitro evaluation of N-methyl-1-pyrazin-2-ylpropan-2-amine"

An In-Depth Technical Guide to the In Vitro Evaluation of N-methyl-1-pyrazin-2-ylpropan-2-amine: A Hypothetical Case Study in GPCR Modulator Discovery

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for the preclinical in vitro evaluation of novel chemical entities. We will use the hypothetical compound, N-methyl-1-pyrazin-2-ylpropan-2-amine (herein referred to as "Compound P"), as a case study. The pyrazine moiety is a recognized scaffold in medicinal chemistry, and the molecule's overall structure suggests potential interaction with monoaminergic systems. Therefore, this guide is structured around the hypothesis that Compound P is a potential modulator of the Dopamine D2 Receptor (D2R), a critical G-protein coupled receptor (GPCR) in neuroscience.

The following protocols and workflows are designed to first establish the fundamental physicochemical properties of Compound P, then interrogate its interaction with the hypothesized D2R target, and finally, to provide an early assessment of its drug-like properties and potential liabilities.

Part 1: Foundational Characterization & Purity Assessment

Before any biological assessment, the identity, purity, and stability of the test compound must be rigorously established. This ensures that any observed biological activity is attributable to the compound itself and not to impurities or degradation products.

Identity and Purity Confirmation

The primary goal is to confirm the chemical structure and determine its purity percentage. This is a non-negotiable quality control step.

Experimental Protocol: LC-MS and HPLC-UV Analysis

-

Sample Preparation: Prepare a 1 mg/mL stock solution of Compound P in a suitable solvent (e.g., DMSO). Create a dilution series for analysis (e.g., 100 µg/mL).

-

LC-MS (Liquid Chromatography-Mass Spectrometry):

-

Inject the sample onto a C18 reverse-phase column.

-

Run a gradient elution method (e.g., 5-95% acetonitrile in water with 0.1% formic acid).

-

The mass spectrometer should be set to scan for the expected molecular weight of Compound P (C8H13N3, Exact Mass: 151.11).

-

Rationale: This confirms the molecular weight of the main peak, verifying the compound's identity.

-

-

HPLC-UV (High-Performance Liquid Chromatography with UV Detection):

-

Utilize the same chromatographic conditions as LC-MS.

-

Set the UV detector to a wavelength appropriate for the pyrazine chromophore (e.g., 260-280 nm).

-

Rationale: The area under the curve (AUC) of the main peak relative to the total AUC of all peaks provides a quantitative measure of purity. A purity level of >95% is typically required for in vitro screening.

-

Aqueous Solubility and Stability

Poor solubility can lead to false negatives or inaccurate potency measurements in aqueous biological assays.

Experimental Protocol: Kinetic Solubility Assay (Nephelometry)

-

Method: A standard kinetic solubility assay is performed by making serial dilutions of a high-concentration DMSO stock of Compound P into an aqueous phosphate-buffered saline (PBS) solution.

-

Detection: The point at which the compound precipitates out of solution is detected by nephelometry, which measures light scattering from suspended particles.

-

Data Interpretation: The result is reported as the kinetic solubility in µg/mL or µM. This value informs the maximum concentration that can be used in subsequent aqueous assays without risking compound precipitation.

Part 2: Target Engagement & Functional Activity at the Dopamine D2 Receptor

This section focuses on confirming if Compound P directly interacts with the D2R (target engagement) and whether that binding event elicits a biological response (functional activity).

Workflow for D2R Activity Assessment

The logical flow is to first confirm binding and then determine the nature of that binding (i.e., agonist or antagonist).

Caption: Workflow for D2R modulator characterization.

Target Engagement: Radioligand Binding Assay

This experiment determines if Compound P can displace a known D2R ligand from the receptor's binding pocket, providing a measure of binding affinity (Ki).

Experimental Protocol: Competitive Radioligand Binding

-

Materials:

-

Cell membranes prepared from a cell line overexpressing the human Dopamine D2 receptor (e.g., CHO-D2R or HEK-D2R).

-

A high-affinity D2R radioligand, such as [³H]-Spiperone.

-

Non-specific binding control: A high concentration of a non-radioactive, potent D2R antagonist (e.g., Haloperidol).

-

-

Procedure:

-

In a 96-well plate, incubate the D2R membranes with a fixed concentration of [³H]-Spiperone and a range of concentrations of Compound P.

-

Incubate to allow binding to reach equilibrium.

-

Rapidly filter the mixture through a glass fiber filter mat using a cell harvester. The filter traps the membranes (and anything bound to them) while unbound radioligand passes through.

-

Measure the radioactivity retained on the filter using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of radioligand displaced versus the log concentration of Compound P.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of Compound P that displaces 50% of the radioligand).

-

Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

-

Functional Activity: cAMP Accumulation Assay

The D2R is a Gi-coupled receptor. When activated by an agonist, it inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures that downstream effect.

Experimental Protocol: HTRF cAMP Assay

-

Cell Culture: Use a recombinant cell line expressing the human D2R (e.g., CHO-K1-hD2R).

-

Agonist Mode:

-

Plate the cells and treat them with increasing concentrations of Compound P.

-

Incubate, then lyse the cells and perform a competitive immunoassay for cAMP using a technology like HTRF (Homogeneous Time-Resolved Fluorescence).

-

Rationale: If Compound P is an agonist, it will cause a dose-dependent decrease in the cAMP signal. The potency is reported as an EC50 value.

-

-

Antagonist Mode:

-

Plate the cells and pre-incubate with increasing concentrations of Compound P.

-

Challenge the cells with a known D2R agonist (e.g., Quinpirole) at a fixed concentration (typically its EC80).

-

Lyse the cells and measure cAMP levels.

-

Rationale: If Compound P is an antagonist, it will block the effect of Quinpirole, leading to a dose-dependent reversal (increase) of the cAMP signal back towards baseline. The potency is reported as an IC50 value.

-

| Parameter | Description | Hypothetical Result for Compound P |

| Ki (nM) | Binding affinity constant from radioligand binding assay. Lower is tighter. | 85 nM |

| EC50 (nM) | Potency as an agonist in the functional cAMP assay. | > 10,000 nM (No agonist activity) |

| IC50 (nM) | Potency as an antagonist in the functional cAMP assay. Lower is more potent. | 150 nM |

| Efficacy | Maximum functional response relative to a standard agonist/antagonist. | 98% (relative to Haloperidol) |

Part 3: Early ADME-Tox Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity)

Positive results from target-based assays must be followed by an early assessment of drug-like properties. A potent compound is of little value if it is metabolically unstable, cannot permeate cells, or is overtly toxic.

Metabolic Stability: Microsomal Stability Assay

This assay provides an early indication of how quickly a compound might be cleared by liver enzymes, primarily Cytochrome P450s (CYPs).

Experimental Protocol

-

Incubation: Incubate Compound P at a low concentration (e.g., 1 µM) with human liver microsomes and the essential cofactor NADPH to initiate the metabolic process.

-

Time Points: Aliquots are taken from the reaction at several time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of Compound P relative to the internal standard.

-

Data Analysis: The percentage of compound remaining is plotted against time. From the slope of the line, the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated.

Cell Permeability: Caco-2 Permeability Assay

This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It is a widely accepted model for predicting oral absorption of drugs.

Experimental Protocol

-

Cell Culture: Caco-2 cells are seeded onto a semi-permeable membrane in a Transwell® plate insert and cultured for ~21 days to form a confluent, polarized monolayer.

-

Permeability Measurement (A-to-B): Compound P is added to the apical (A, upper) chamber, representing the gut lumen. The concentration of the compound that appears in the basolateral (B, lower) chamber, representing the bloodstream, is measured over time by LC-MS/MS.

-

Efflux Measurement (B-to-A): The experiment is also run in reverse, adding the compound to the basolateral chamber and measuring its appearance in the apical chamber.

-

Data Analysis:

-

The apparent permeability coefficient (Papp) is calculated in both directions.

-

The Efflux Ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER > 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which could limit its oral bioavailability.

-

Early Safety: In Vitro Cytotoxicity

A simple assay to determine the concentration at which the compound induces general cell death.

Experimental Protocol: MTT Assay

-

Cell Lines: Use a common, robust cell line such as HEK293 or HepG2.

-

Procedure: Plate the cells and treat them with a dose-response of Compound P for 24-48 hours.

-

Detection: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable, metabolically active cells will reduce the yellow MTT to a purple formazan product.

-

Analysis: The formazan is solubilized, and its absorbance is read on a plate reader. The concentration that causes 50% reduction in cell viability is reported as the CC50 (Cytotoxic Concentration 50%).

| Assay | Key Parameter | Hypothetical Result for Compound P | Implication |

| Microsomal Stability | t½ (minutes) | 45 min | Moderate stability, suggesting it may not be cleared too rapidly in vivo. |

| Caco-2 Permeability | Papp (A→B) (10⁻⁶ cm/s) | 15 | High permeability, suggesting good potential for oral absorption. |

| Caco-2 Permeability | Efflux Ratio | 1.2 | Low efflux, suggesting it is not a significant P-gp substrate. |

| Cytotoxicity (HEK293) | CC50 (µM) | > 50 µM | Low cytotoxicity. The therapeutic window (CC50 / IC50) is >300, which is favorable. |

Conclusion

Based on this hypothetical in vitro evaluation, N-methyl-1-pyrazin-2-ylpropan-2-amine (Compound P) emerges as a promising lead compound. It demonstrates potent and specific antagonistic activity at the Dopamine D2 receptor. Furthermore, its early ADME-Tox profile is favorable, showing high permeability, moderate metabolic stability, and low cytotoxicity. These results provide a strong rationale for advancing Compound P into further preclinical studies, including selectivity profiling against other receptors and eventual in vivo efficacy and safety models.

References

-

Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Available at: [Link]

-

Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews. Available at: [Link]

-